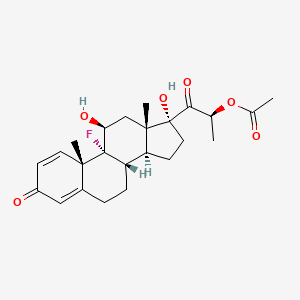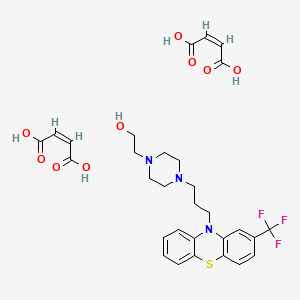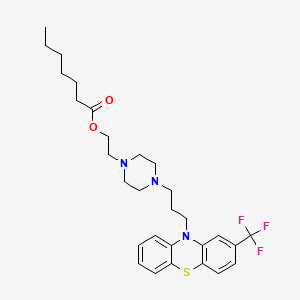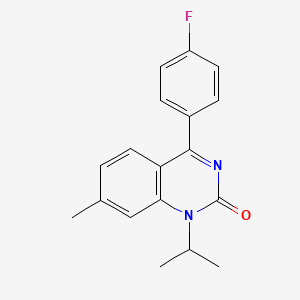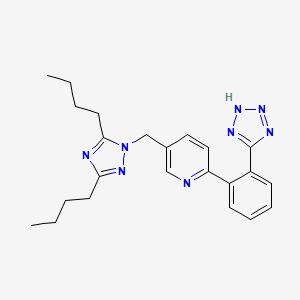
Forasartan
Vue d'ensemble
Description
Forasartan is a specific angiotensin II antagonist used alone or with other antihypertensive agents to treat hypertension . It competes with angiotensin II for binding at the AT1 receptor subtype .
Molecular Structure Analysis
The molecular formula of Forasartan is C23H28N8 . Its exact mass is 416.24 and its molecular weight is 416.520 . The elemental analysis shows that it contains 66.32% Carbon, 6.78% Hydrogen, and 26.90% Nitrogen .Chemical Reactions Analysis
Forasartan competes with angiotensin II for binding at the AT1 receptor subtype . As angiotensin II is a vasoconstrictor which also stimulates the synthesis and release of aldosterone, blockage of its effects results in a decrease in systemic vascular resistance .Physical And Chemical Properties Analysis
The molecular formula of Forasartan is C23H28N8 . Its exact mass is 416.24 and its molecular weight is 416.520 . The elemental analysis shows that it contains 66.32% Carbon, 6.78% Hydrogen, and 26.90% Nitrogen .Applications De Recherche Scientifique
Hypertension Treatment
Forasartan is primarily indicated for the treatment of hypertension . It works by competing with angiotensin II for binding at the AT1 receptor subtype . As angiotensin II is a vasoconstrictor, blockage of its effects results in a decrease in systemic vascular resistance , effectively lowering blood pressure .
Kidney Protection
Similar to other Angiotensin II Receptor Blockers (ARBs), Forasartan protects the kidneys from damage caused by increased kidney blood pressure . It achieves this by blocking the activation of the renin–angiotensin system .
Vascular Smooth Muscle Relaxation
Forasartan is a competitive and reversible ARB that competes with the angiotensin II binding site on AT1 . This competition results in the relaxation of vascular smooth muscle , which contributes to the decrease in blood pressure .
Sodium Reabsorption Inhibition
By inhibiting angiotensin II receptors, Forasartan leads to a decrease in sodium reabsorption . This decrease in sodium reabsorption reduces the water content of the blood , which can contribute to the lowering of blood pressure .
Aldosterone Release Inhibition
Forasartan competes with angiotensin II for binding at the AT1 receptor subtype . As angiotensin II stimulates the synthesis and release of aldosterone, blockage of its effects results in a decrease in aldosterone release . This decrease can contribute to the lowering of blood pressure .
Decrease in Systemic Vascular Resistance
Forasartan’s action of competing with angiotensin II for binding at the AT1 receptor subtype leads to a decrease in systemic vascular resistance . This decrease is due to the inhibition of vasoconstriction, which is a primary effect of angiotensin II .
Mécanisme D'action
Target of Action
Forasartan is a specific antagonist of angiotensin II , and its primary target is the AT1 receptor subtype . The AT1 receptor is found in many tissues, including vascular smooth muscle and the adrenal gland .
Mode of Action
Forasartan competes with angiotensin II for binding at the AT1 receptor subtype . Angiotensin II is a vasoconstrictor that also stimulates the synthesis and release of aldosterone . By blocking the effects of angiotensin II, Forasartan decreases systemic vascular resistance . This is achieved through the inhibition of vasoconstriction, which consequently also decreases vascular resistance .
Biochemical Pathways
The primary biochemical pathway affected by Forasartan is the renin-angiotensin system . Angiotensin II, the natural ligand for the AT1 receptor, increases contraction of vascular smooth muscle and stimulates aldosterone, resulting in sodium reabsorption and an increase in blood volume . By blocking the AT1 receptor, Forasartan inhibits these effects, leading to a decrease in sodium reabsorption (which decreases water content of blood) and a decrease in vasoconstriction .
Pharmacokinetics
It is known that forasartan is administered orally . The dose administered ranges between 150 mg-200 mg daily . Forasartan is absorbed quickly in the gastrointestinal tract, and within an hour it becomes significantly biologically active . Peak plasma concentrations of the drug are reached within one hour .
Result of Action
The primary result of Forasartan’s action is a decrease in blood pressure . By inhibiting angiotensin II receptors, Forasartan leads to a decrease in sodium reabsorption (which decreases water content of blood) and a decrease in vasoconstriction . Combined, this has the effect of lowering blood pressure .
Safety and Hazards
Propriétés
IUPAC Name |
5-[(3,5-dibutyl-1,2,4-triazol-1-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8/c1-3-5-11-21-25-22(12-6-4-2)31(28-21)16-17-13-14-20(24-15-17)18-9-7-8-10-19(18)23-26-29-30-27-23/h7-10,13-15H,3-6,11-12,16H2,1-2H3,(H,26,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONOBYIBNBCDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=N1)CCCC)CC2=CN=C(C=C2)C3=CC=CC=C3C4=NNN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162942 | |
| Record name | Forasartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Forasartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015434 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.67e-03 g/L | |
| Record name | Forasartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015434 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Forasartan competes with angiotensin II for binding at the AT1 receptor subtype. As angiotensin II is a vasoconstrictor which also stimulates the synthesis and release of aldosterone, blockage of its effects results in a decreases in systemic vascular resistance. Also, since angiotensin causes vasoconstriction, the inhibition of this receptor decreases vasoconstriction, which consequently also decreases vascular resistnace. | |
| Record name | Forasartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01342 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Forasartan | |
CAS RN |
145216-43-9 | |
| Record name | Forasartan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145216-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Forasartan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145216439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Forasartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01342 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Forasartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FORASARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/065F7WPT0B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Forasartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015434 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



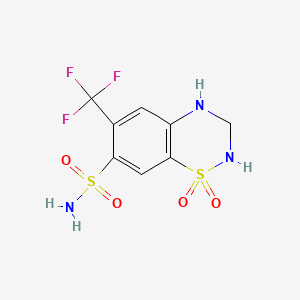
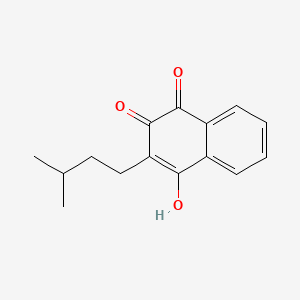



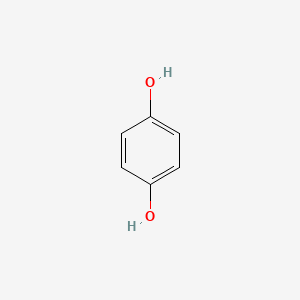
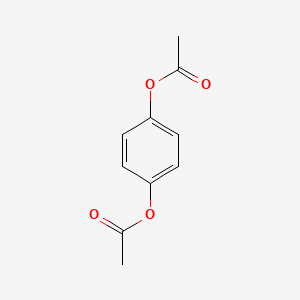

![2-[4-[3-[2-(Trifluoromethyl)-9-thioxanthenylidene]propyl]-1-piperazinyl]ethanol](/img/structure/B1673465.png)

